molecular formula C9H9NO3 B1514955 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one CAS No. 1038713-37-9

3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one

Cat. No.: B1514955
CAS No.: 1038713-37-9
M. Wt: 179.17 g/mol
InChI Key: XDXLLMFKYCZHIB-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one is a chemical compound belonging to the class of oxazolidinones

Scientific Research Applications

3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

  • Industry: The compound can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

While the specific mechanism of action for 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one is not available, similar compounds have been shown to have various effects. For example, 3-hydroxyphenylacetic acid has been shown to decrease blood pressure in vivo via vessel relaxation, potentially based on the release of nitric oxide by the endothelial layer .

Safety and Hazards

While specific safety data for 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one is not available, similar compounds often require careful handling to avoid contact with skin and eyes, and to prevent formation of dust and aerosols .

Future Directions

Research into phenolic compounds is ongoing, with potential applications in various fields such as medicine and biotechnology. For example, 3-hydroxyphenylacetic acid has been suggested as a possible diagnostic biomarker for several neurological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one typically involves the cyclization of 3-hydroxyphenylglyoxal with amines under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes intramolecular cyclization to form the oxazolidinone ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the phenolic group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the oxazolidinone ring.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of quinones or other oxidized phenolic derivatives.

  • Reduction: Formation of reduced oxazolidinones or alcohols.

  • Substitution: Formation of substituted oxazolidinones with different functional groups.

Comparison with Similar Compounds

3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one is similar to other oxazolidinones, such as linezolid and tedizolid, which are used as antibiotics. its unique phenolic group provides additional chemical reactivity and potential biological activity. Other similar compounds include:

  • Linezolid: Used as an antibiotic with a similar oxazolidinone ring.

  • Tedizolid: Another antibiotic in the oxazolidinone class.

  • Rifamycin: A different class of antibiotics with a similar mechanism of action.

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Properties

IUPAC Name

3-(3-hydroxyphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8-3-1-2-7(6-8)10-4-5-13-9(10)12/h1-3,6,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXLLMFKYCZHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651029
Record name 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038713-37-9
Record name 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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